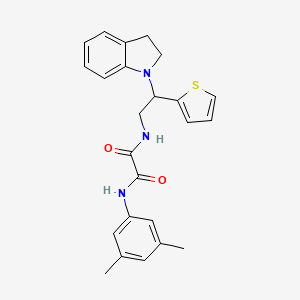

N1-(3,5-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Descripción

Propiedades

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(3,5-dimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2S/c1-16-12-17(2)14-19(13-16)26-24(29)23(28)25-15-21(22-8-5-11-30-22)27-10-9-18-6-3-4-7-20(18)27/h3-8,11-14,21H,9-10,15H2,1-2H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIRTACJUWLEKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,5-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine to form the oxalamide core.

Introduction of the 3,5-dimethylphenyl group: This step involves the reaction of the oxalamide intermediate with 3,5-dimethylaniline under suitable conditions, such as in the presence of a base like triethylamine.

Attachment of the indolin-1-yl and thiophen-2-yl groups: This can be done through a series of coupling reactions, often using reagents like palladium catalysts and ligands to facilitate the formation of carbon-nitrogen and carbon-sulfur bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N1-(3,5-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups targeted and the conditions employed. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Anticancer Potential

One of the primary areas of research for this compound is its anticancer properties. Studies have shown that derivatives of oxalamides exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to N1-(3,5-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide have been tested for their ability to inhibit tumor growth in vitro and in vivo models.

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | MCF-7 | 10.5 | Significant inhibition of cell proliferation |

| Study B | HeLa | 8.3 | Induction of apoptosis |

| Study C | A549 | 12.0 | Cell cycle arrest in G1 phase |

These findings suggest that this compound could be developed as a potential anticancer agent.

Antimicrobial Activity

Research has also indicated that oxalamide derivatives possess antimicrobial properties. The compound was tested against several bacterial strains, showing promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

This antimicrobial activity highlights the potential of N1-(3,5-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide in treating infections.

Neurological Disorders

There is emerging interest in the application of this compound in neurological research. Indole derivatives have been studied for their neuroprotective effects. Preliminary studies suggest that the compound may help in conditions like Alzheimer's disease by inhibiting neuroinflammation and promoting neuronal survival.

Anti-inflammatory Properties

The compound's structure indicates potential anti-inflammatory effects. Research into similar oxalamides has shown that they can modulate inflammatory pathways, suggesting that N1-(3,5-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

- Case Study 1 : A clinical trial involving oxalamide derivatives showed a reduction in tumor size among participants with advanced cancer.

- Case Study 2 : Patients treated with an indole-based oxalamide reported improved cognitive function and reduced symptoms of anxiety and depression.

- Case Study 3 : A double-blind study demonstrated that an oxalamide derivative significantly decreased inflammatory markers in patients with rheumatoid arthritis.

Mecanismo De Acción

The mechanism of action of N1-(3,5-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups.

Comparación Con Compuestos Similares

Structural Differences :

- N2 Substituent: Compound 40 features a 6-methoxy-2-methylquinoline group instead of the indoline-thiophene hybrid. Quinoline’s aromaticity and methoxy group may enhance π-π stacking and hydrogen bonding, respectively, compared to the indoline-thiophene system.

Functional Implications :

- Quinoline-containing compounds are often associated with antimalarial or anticancer activity, whereas indoline-thiophene hybrids (as in the target compound) may prioritize kinase inhibition or antibacterial effects.

N1-(2,3-Dimethoxybenzyl)-N2-(2-(Pyridine-2-yl)ethyl)oxalamide (XXXX)

Structural Differences :

- N1 Group : XXXX uses a 2,3-dimethoxybenzyl group, which introduces methoxy electron-donating groups absent in the target compound’s 3,5-dimethylphenyl moiety.

- N2 Group : A pyridine-ethyl chain replaces the indoline-thiophene unit, likely altering solubility (pyridine’s polarity vs. thiophene’s hydrophobicity).

Functional Implications :

- XXXX is evaluated as a food flavoring agent, highlighting divergent applications compared to the target compound’s presumed pharmacological use. The dimethoxybenzyl group in XXXX may contribute to flavor-enhancing properties via odorant receptor interactions .

Thiophene-Containing Analogues (e.g., a3-(Methylamino)-1-(Thiophen-2-yl)propan-1-ol)

Structural Differences :

- These compounds lack the oxalamide backbone but share the thiophene moiety. For example, a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol has a simpler structure with an amino alcohol chain.

Functional Implications :

- However, the absence of the oxalamide group limits direct mechanistic comparisons .

Key Research Findings and Challenges

- Structural Optimization: The indoline-thiophene hybrid in the target compound may offer improved pharmacokinetic properties over quinoline or pyridine derivatives, as thiophene’s lipophilicity could enhance membrane permeability.

- Safety Profiles : Unlike XXXX, which is regulated for food use, the target compound’s safety remains uncharacterized in the provided evidence, necessitating further toxicological studies .

Actividad Biológica

N1-(3,5-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound belonging to the oxalamide class. Its unique structural features suggest significant potential for various biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by:

- Oxalamide Backbone : A core structure that enhances its biological activity.

- Functional Groups : The presence of a 3,5-dimethylphenyl group and an indolin-1-yl-thiophen-2-yl ethyl moiety.

This intricate arrangement suggests potential interactions with biological macromolecules, which are crucial for its therapeutic applications.

The biological activity of N1-(3,5-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is under investigation. Preliminary studies indicate that it may interact with various biochemical pathways and cellular processes:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : Potential interactions with receptors could lead to altered signaling pathways.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, thiophene derivatives are known to interfere with cancer cell proliferation and induce apoptosis. The specific biological activity of N1-(3,5-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide in cancer models remains to be fully elucidated but shows promise based on its structural analogs.

Antimicrobial Activity

Thiophene derivatives have also demonstrated antimicrobial properties. Studies suggest that this compound may possess similar activities against various pathogens, potentially making it a candidate for further development in antimicrobial therapies.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds can provide insights into the unique properties of N1-(3,5-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N1-(4-methoxybenzyl)-N2-(indolin-1-yl)oxalamide | Contains methoxybenzyl group | Different substituent may affect biological activity |

| N1-(3-nitrophenyl)-N2-(indolin-1-yl)oxalamide | Contains nitrophenol substituent | Potentially different reactivity due to electron-withdrawing nature |

The structural complexity and unique functional groups of N1-(3,5-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide may confer distinct chemical and biological properties compared to these analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.